molecular formula C20H14ClN3O3 B2904529 N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 955314-97-3

N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2904529
CAS No.: 955314-97-3
M. Wt: 379.8
InChI Key: BNCOSESMBAYKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H14ClN3O3 and its molecular weight is 379.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Potential Antipsychotic Agents

Research on heterocyclic analogues, including quinoline derivatives, has highlighted their synthesis and evaluation for potential antipsychotic activities. These compounds were assessed for their binding to dopamine and serotonin receptors and their ability to antagonize specific induced responses in mice, indicating a potential application in developing new antipsychotic medications (M. H. Norman et al., 1996).

Catalytic Transformations for Polycyclic Derivatives

The study on α-Ketoamides undergoing redox-annulations presents a synthetic approach to create polycyclic imidazolidinone derivatives. This method highlights the chemical versatility of related benzamide compounds and their potential in generating complex molecular frameworks (Zhengbo Zhu et al., 2017).

Interaction with Nitrogen, Carbon, and Sulphur Nucleophiles

Research into the behavior of 6,8-dibromo-4H-3,1-benzoxazinone towards different nucleophiles has led to the synthesis of various derivatives, demonstrating the compound's reactivity and potential applications in creating diverse chemical entities (M. A. El-Hashash et al., 2006).

Development of Histamine-3 Receptor Antagonists

The synthesis and evaluation of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives for their potential as potent and selective histamine-3 receptor antagonists indicate the therapeutic relevance of these compounds in treating related disorders (Dahui Zhou et al., 2012).

Antitumor Evaluation of Aminoquinone Derivatives

A study on the synthesis of novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones explores their cytotoxic activity against various human cancer cell lines. This research underscores the potential of these compounds in developing antitumor agents (Jennyfer Iribarra et al., 2012).

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-13-3-6-16-15(11-13)17(9-10-22-16)23-20(27)12-1-4-14(5-2-12)24-18(25)7-8-19(24)26/h1-6,9-11H,7-8H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCOSESMBAYKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.